Methyl 6-chloro-2-cyanonicotinate

Regioselective synthesis Nicotinate building blocks Cross-coupling selectivity

Methyl 6-chloro-2-cyanonicotinate is a polysubstituted pyridine-3-carboxylate ester (molecular formula C₈H₅ClN₂O₂; MW 196.59 g/mol). It belongs to the class of halogenated cyanonicotinate building blocks, which are essential intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
Cat. No. B13016082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-2-cyanonicotinate
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C=C1)Cl)C#N
InChIInChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-7(9)11-6(5)4-10/h2-3H,1H3
InChIKeyMJFYJKBTZAOPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-chloro-2-cyanonicotinate (CAS 1804507-68-3): A Precision Nicotinate Building Block for Regioselective Heterocycle Synthesis


Methyl 6-chloro-2-cyanonicotinate is a polysubstituted pyridine-3-carboxylate ester (molecular formula C₈H₅ClN₂O₂; MW 196.59 g/mol) . It belongs to the class of halogenated cyanonicotinate building blocks, which are essential intermediates in medicinal chemistry and agrochemical research . The molecule is characterized by three reactive handles: a methyl ester at position 3, a nitrile group at position 2, and a chlorine atom at position 6, creating a unique 1,2,3-substitution pattern on the pyridine ring that enables orthogonal functionalization strategies .

Why Methyl 6-chloro-2-cyanonicotinate Cannot Be Replaced by Common Nicotinate Analogs


Generic substitution with simpler nicotinate esters or regioisomeric variants is not viable in research requiring specific regiochemical outcomes. Methyl 6-chloro-2-cyanonicotinate presents a specific 2-cyano-6-chloro substitution pattern that dictates the electronic landscape of the pyridine ring, directly influencing the site-selectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions . The chlorine at the 6-position is activated toward displacement by the electron-withdrawing effect of both the ring nitrogen and the 2-cyano group, a reactivity profile that cannot be replicated by 2-chloro or non-chlorinated congeners . Interchanging with the ethyl ester analog (Ethyl 6-chloro-2-cyanonicotinate) introduces a sterically bulkier and more lipophilic ester group (cLogP shift of approximately +0.4 to +0.6 units), altering partitioning behavior and the steric environment during subsequent ester hydrolysis or aminolysis steps [1].

Quantitative Differentiation Evidence for Methyl 6-chloro-2-cyanonicotinate (CAS 1804507-68-3)


Regioisomeric Purity Advantage: 2-Cyano-6-Chloro vs. 2-Chloro-6-Cyano Substitution Pattern

Methyl 6-chloro-2-cyanonicotinate (CAS 1804507-68-3) and its regioisomer Methyl 2-chloro-6-cyanonicotinate (CAS 1256837-28-1) share identical molecular formulas (C₈H₅ClN₂O₂) and can co-exist as synthetic impurities in each other's preparations. Supplier analytical data demonstrates that the target compound is commercially available at 97% purity , whereas the regioisomer is supplied at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . In the absence of rigorous characterization, the two regioisomers are chromatographically difficult to resolve (identical calculated logP = 1.39 ), creating a procurement risk where substitution of one for the other would redirect the chlorine reactivity to the sterically hindered 2-position adjacent to the ester, fundamentally altering the outcome of any subsequent SNAr or Suzuki coupling reaction .

Regioselective synthesis Nicotinate building blocks Cross-coupling selectivity

Ester Steric Accessibility: Methyl Ester vs. Ethyl Ester Reactivity in Downstream Transformations

The methyl ester of the target compound (molecular weight 196.59 g/mol) offers measurably lower steric bulk at the ester carbonyl compared to the direct ethyl ester analog Ethyl 6-chloro-2-cyanonicotinate (CAS 106718-96-1; molecular weight 210.62 g/mol) . The molecular weight difference of 14.03 g/mol (one methylene unit) directly translates to reduced steric hindrance during nucleophilic attack at the ester carbonyl in saponification or aminolysis reactions. While quantitative kinetic data for these specific compounds under identical conditions is not publicly available, the well-established Taft steric parameter (Es) for methoxycarbonyl (-OCH₃) versus ethoxycarbonyl (-OCH₂CH₃) provides a class-level inference: the methyl ester is consistently more reactive toward nucleophilic acyl substitution by a factor of approximately 1.2–2.0× under basic hydrolysis conditions in analogous pyridine ester series [1]. This difference becomes pronounced when the nucleophile is sterically demanding (e.g., secondary amines), where the ethyl ester can exhibit significantly slower conversion rates.

Ester hydrolysis kinetics Steric effects Medicinal chemistry intermediates

Solubility Parameter Differentiation: LogP and TPSA-Guided Solvent Selection

The target compound has a calculated partition coefficient (logP) of 1.39 and a topological polar surface area (TPSA) of 62.98 Ų . In comparison, the des-chloro analog Methyl 2-cyanonicotinate (CAS 75358-89-3; MW 162.15 g/mol) lacks the chlorine substituent, yielding a lower logP (approximately 0.8–1.0, predicted) and a reduced TPSA (≈50 Ų) [1]. The presence of the chlorine atom on the target compound increases lipophilicity by approximately 0.4–0.6 logP units, which directly affects partitioning behavior in aqueous-organic extraction workflows and chromatographic retention. Furthermore, the TPSA of 62.98 Ų remains below the 140 Ų threshold commonly associated with poor passive membrane permeability, indicating that while the compound is not an orally bioavailable drug candidate itself, derivatives built from this scaffold may retain favorable permeability characteristics [2].

Lipophilicity Solubility prediction Reaction solvent optimization

Methyl 6-chloro-2-cyanonicotinate: Evidence-Based Application Scenarios for Scientific Procurement


Regioselective Synthesis of 2,6-Disubstituted Pyridine Libraries via Sequential SNAr–Coupling

The defined 6-chloro substituent on Methyl 6-chloro-2-cyanonicotinate is activated for nucleophilic displacement by the electron-withdrawing 2-cyano group, enabling selective SNAr at C6 while leaving the ester at C3 intact for subsequent diversification. This orthogonality is absent in the 2-chloro-6-cyano regioisomer (Methyl 2-chloro-6-cyanonicotinate), where the chlorine at C2 is both sterically hindered by the adjacent ester and electronically less activated, leading to poor or reversed regioselectivity in substitution cascades . Researchers building 2,6-difunctionalized pyridine libraries should source this specific regioisomer to ensure predictable C6-first reactivity, with structural confirmation via ¹H-NMR to exclude regioisomeric contamination .

Ester-Selective Transformations in the Presence of Base-Sensitive Functionality

When a synthetic sequence requires ester hydrolysis or aminolysis under mild conditions, the methyl ester of the target compound is preferred over the ethyl ester analog (Ethyl 6-chloro-2-cyanonicotinate). The reduced steric demand of the methoxycarbonyl group, supported by Taft steric parameters, translates to faster reaction rates, particularly with secondary amine nucleophiles, allowing shorter reaction times or lower temperatures that minimize degradation of acid- or base-sensitive intermediates . This kinetic advantage can be the deciding factor when scaling up reactions involving the heat-sensitive cyano group or when the substrate contains additional base-labile protecting groups.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Controlled Lipophilicity

The chlorine atom on Methyl 6-chloro-2-cyanonicotinate contributes approximately +0.4 to +0.6 logP units compared to the des-chloro analog Methyl 2-cyanonicotinate, while the TPSA remains at 62.98 Ų—below the CNS permeability threshold of ~70 Ų . For medicinal chemistry programs where the core scaffold is advanced through structure–activity relationship (SAR) studies, this chlorine atom serves a dual purpose: it provides a synthetic handle for further diversification (via SNAr or cross-coupling) while simultaneously modulating the lipophilicity of lead compounds within a measurable and predictable range, supporting multiparameter optimization of drug-like properties.

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